N-(4-(cyclopropanesulfonamido)phenyl)acetamide N-(4-(cyclopropanesulfonamido)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207053-95-9
VCID: VC6361116
InChI: InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14)
SMILES: CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.3

N-(4-(cyclopropanesulfonamido)phenyl)acetamide

CAS No.: 1207053-95-9

Cat. No.: VC6361116

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.3

* For research use only. Not for human or veterinary use.

N-(4-(cyclopropanesulfonamido)phenyl)acetamide - 1207053-95-9

Specification

CAS No. 1207053-95-9
Molecular Formula C11H14N2O3S
Molecular Weight 254.3
IUPAC Name N-[4-(cyclopropylsulfonylamino)phenyl]acetamide
Standard InChI InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Standard InChI Key WVXFCRBKCDCJPD-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2

Introduction

Chemical Identity and Structural Characteristics

N-(4-(Cyclopropanesulfonamido)phenyl)acetamide, also known by its IUPAC name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide, is characterized by a phenylacetamide backbone modified with a cyclopropanesulfonamido substituent at the para position. Key identifiers include:

  • CAS Registry Number: 355001-37-5

  • Molecular Weight: 254.31 g/mol

  • SMILES Notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2\text{CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2}

  • InChIKey: BYZRLJNMOKWJQR-UHFFFAOYSA-N\text{BYZRLJNMOKWJQR-UHFFFAOYSA-N}

The compound’s density, boiling point, and melting point remain uncharacterized in the available literature. Its structure combines an acetamide group linked to a phenyl ring, which is further substituted with a sulfonamido moiety bearing a cyclopropyl group. This configuration introduces steric and electronic effects that influence its reactivity and potential biological activity.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar sulfonamido and acetamide groups, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. Stability under acidic or basic conditions remains unstudied, though sulfonamides generally exhibit hydrolytic resistance compared to esters or amides.

Spectroscopic Data

  • UV/Vis Spectroscopy: Absorption maxima in the range of 240–260 nm are anticipated due to the conjugated aromatic system .

  • Mass Spectrometry: The molecular ion peak at m/z 254.31 (M+^+) would dominate the spectrum, with fragmentation patterns reflecting cleavage at the sulfonamide and acetamide bonds .

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